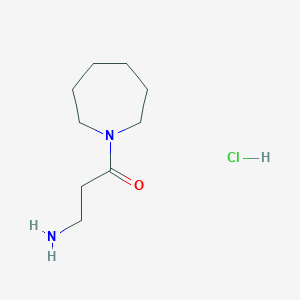
3-Amino-1-(1-azepanyl)-1-propanone hydrochloride
概要
説明
3-Amino-1-(1-azepanyl)-1-propanone hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes an azepanyl group attached to a propanone backbone with an amino group and a hydrochloride moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(1-azepanyl)-1-propanone hydrochloride typically involves multiple steps, starting with the reaction of 1-azepanone with an appropriate amine source under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: 3-Amino-1-(1-azepanyl)-1-propanone hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
科学的研究の応用
3-Amino-1-(1-azepanyl)-1-propanone hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Amino-1-(1-azepanyl)-1-propanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its desired effects.
類似化合物との比較
3-Amino-1-propanol
3-(1-Azepanyl)-1-propanamine
3-Azepan-1-ylpropan-1-amine
生物活性
3-Amino-1-(1-azepanyl)-1-propanone hydrochloride is an amino ketone that has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure, which includes an azepane ring and an amino group, suggests various pharmacological properties that may be beneficial in treating several disorders.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- CAS Number : 1236262-13-7
- Functional Groups : Amino group and ketone, contributing to its basicity and potential interactions with biological targets.
The hydrochloride form enhances the compound's solubility and stability, making it suitable for biological applications.
The precise mechanism of action for this compound is not fully understood. However, its structural similarities to known pharmacologically active compounds suggest that it may interact with neurotransmitter receptors or enzymes. Research indicates that compounds with similar structures can act as inhibitors or modulators of neurotransmitter uptake, which could lead to applications in treating neurological disorders such as depression and anxiety.
Neurotransmitter Modulation
Research has shown that this compound may modulate histamine-3 receptors, which are involved in various physiological processes including cognition and mood regulation. This modulation could have implications for treating conditions like bipolar disorder, cognitive deficits, and depression .
Data Table: Summary of Biological Activities
| Activity | Target/Effect | Reference |
|---|---|---|
| Neurotransmitter Modulation | Histamine-3 receptor modulation | |
| Cytotoxicity | Human colon cancer cell lines | |
| Potential Applications | Treatment of depression, cognitive deficits |
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, the broader category of Mannich bases has been extensively studied for their medicinal properties. Notable findings include:
- Cytotoxicity Studies : Various Mannich bases have been shown to exhibit enhanced cytotoxicity against cancer cells compared to traditional chemotherapeutics .
- Neuropharmacological Research : Compounds similar to this compound have been investigated for their effects on neurotransmitter systems, indicating a potential role in treating psychiatric disorders .
特性
IUPAC Name |
3-amino-1-(azepan-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c10-6-5-9(12)11-7-3-1-2-4-8-11;/h1-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLJSIBXNSJVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















